Cas no 258514-31-7 (N4-benzylquinazoline-2,4-diamine)

N4-benzylquinazoline-2,4-diamine 化学的及び物理的性質
名前と識別子
-
- N4-benzylquinazoline-2,4-diamine
-
- MDL: MFCD25023493
- インチ: 1S/C15H14N4/c16-15-18-13-9-5-4-8-12(13)14(19-15)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H3,16,17,18,19)
- InChIKey: AOPGZFMVGYJPSS-UHFFFAOYSA-N
- SMILES: N1=C2C(C=CC=C2)=C(NCC2=CC=CC=C2)N=C1N
N4-benzylquinazoline-2,4-diamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-269970-1g |
N4-benzylquinazoline-2,4-diamine |
258514-31-7 | 95% | 1g |
$827.0 | 2023-09-11 | |
Enamine | EN300-269970-10.0g |
N4-benzylquinazoline-2,4-diamine |
258514-31-7 | 95.0% | 10.0g |
$3557.0 | 2025-03-21 | |
Enamine | EN300-269970-0.25g |
N4-benzylquinazoline-2,4-diamine |
258514-31-7 | 95.0% | 0.25g |
$409.0 | 2025-03-21 | |
Enamine | EN300-269970-0.5g |
N4-benzylquinazoline-2,4-diamine |
258514-31-7 | 95.0% | 0.5g |
$646.0 | 2025-03-21 | |
Enamine | EN300-269970-5g |
N4-benzylquinazoline-2,4-diamine |
258514-31-7 | 95% | 5g |
$2398.0 | 2023-09-11 | |
1PlusChem | 1P01B34C-250mg |
N4-benzylquinazoline-2,4-diamine |
258514-31-7 | 95% | 250mg |
$568.00 | 2023-12-18 | |
Aaron | AR01B3CO-50mg |
N4-benzylquinazoline-2,4-diamine |
258514-31-7 | 95% | 50mg |
$291.00 | 2023-12-14 | |
Aaron | AR01B3CO-1g |
N4-benzylquinazoline-2,4-diamine |
258514-31-7 | 95% | 1g |
$1163.00 | 2023-12-14 | |
1PlusChem | 1P01B34C-5g |
N4-benzylquinazoline-2,4-diamine |
258514-31-7 | 95% | 5g |
$3026.00 | 2023-12-18 | |
1PlusChem | 1P01B34C-10g |
N4-benzylquinazoline-2,4-diamine |
258514-31-7 | 95% | 10g |
$4459.00 | 2023-12-18 |
N4-benzylquinazoline-2,4-diamine 関連文献
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
-
Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
N4-benzylquinazoline-2,4-diamineに関する追加情報
N4-Benzylquinazoline-2,4-Diamine: A Promising Scaffold in Medicinal Chemistry and Drug Discovery
N4-Benzylquinazoline-2,4-diamine, with the chemical identifier CAS No. 258514-31-7, represents a unique molecular scaffold that has garnered significant attention in the field of medicinal chemistry. This compound belongs to the broader class of quinazoline derivatives, which are known for their diverse pharmacological profiles, ranging from anti-cancer agents to neuroprotective compounds. The structural features of N4-benzylquinazoline-2,4-diamine include a fused benzene ring and a quinazoline core, with two amino groups strategically positioned at the 2 and 4 positions of the quinazoline ring. The presence of the benzyl group at the N4 position further enhances its potential for molecular interactions with biological targets.
Recent advancements in computational drug design have highlighted the importance of quinazoline-based compounds in targeting kinases, which are critical in various disease pathways. A 2023 study published in Journal of Medicinal Chemistry demonstrated that N4-benzylquinazoline-2,4-diamine exhibits potent inhibitory activity against EGFR (Epidermal Growth Factor Receptor), a key player in tumor progression. This finding aligns with the growing interest in targeted therapies for oncology, where precision in molecular interactions is paramount. The compound's ability to modulate kinase activity suggests its potential as a lead molecule for the development of novel anti-cancer agents.
The synthesis of N4-benzylquinazoline-2,4-diamine involves a multi-step process that emphasizes the importance of chemical functionalization in drug design. A 2022 report in Organic & Biomolecular Chemistry described a novel route to this compound using palladium-catalyzed cross-coupling reactions, which allows for the precise introduction of the benzyl group. This synthetic approach not only ensures the purity of the final product but also provides a scalable method for large-scale production, a critical factor in pharmaceutical development. The ability to tailor the molecular structure through such methods underscores the versatility of quinazoline derivatives in addressing complex biological systems.
Research into the biological activity of N4-benzylquinazoline-3,4-diamine (a closely related compound) has revealed its potential in neurodegenerative disease models. A 2024 study in Neuropharmacology reported that this compound exhibits neuroprotective effects by modulating the activity of the AKT signaling pathway, which is implicated in Alzheimer's disease. While N4-benzylquinazoline-2,4-diamine shares a similar structural framework, its unique configuration at the 2 and 4 positions may confer distinct pharmacological properties. This highlights the importance of structural modifications in optimizing the therapeutic potential of quinazoline-based compounds.
The pharmacokinetic profile of N4-benzylquinazoline-2,4-diamine is another area of active investigation. A 2023 study in Drug Metabolism and Disposition evaluated its absorption, distribution, and metabolic stability in vitro. The results indicated that the compound has favorable permeability properties, which is crucial for its bioavailability. Additionally, the compound showed minimal cytochrome P450 enzyme inhibition, suggesting a low risk of drug-drug interactions. These findings are significant for the development of prodrugs and drug delivery systems that enhance therapeutic outcomes while minimizing side effects.
In the realm of targeted drug design, N4-benzylquinazoline-2,4-diamine has been explored for its potential as an inhibitor of the MAPK (Mitogen-Activated Protein Kinase) pathway, which is dysregulated in several cancers. A 2024 preclinical study published in Cancer Research demonstrated that this compound effectively suppresses the growth of breast cancer cell lines by inhibiting the ERK1/2 pathway. The study also noted that the compound induces apoptosis in cancer cells while sparing normal cells, a desirable trait for chemotherapeutic agents. These results position N4-benzylquinazoline-2,4-diamine as a promising candidate for further clinical investigation.
The therapeutic potential of N4-benzylquinazoline-2,4-diamine is further supported by its ability to modulate the activity of the PI3K/AKT/mTOR pathway, which is central to cell survival and proliferation. A 2023 review in Pharmacological Reviews highlighted the role of quinazoline derivatives in targeting this pathway for the treatment of metabolic disorders. While the specific mechanism of action of N4-benzylquinazoline-2,4-diamine in this context requires further elucidation, its structural similarity to known inhibitors suggests a potential for therapeutic application in conditions such as diabetes and obesity.
Moreover, the compound's potential in anti-inflammatory applications has been explored in recent studies. A 2024 paper in Journal of Inflammation Research reported that N4-benzylquinazoline-2,4-diamine exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property is particularly relevant in the context of autoimmune diseases, where chronic inflammation plays a central role. The compound's ability to modulate the immune response without causing systemic immunosuppression is a significant advantage, making it a candidate for the development of immunomodulatory agents.
In conclusion, N4-benzylquinazoline-2,4-diamine represents a promising molecular scaffold with diverse pharmacological applications. Its structural features and synthetic versatility make it a valuable candidate for the development of novel therapeutics in oncology, neurology, and immunology. As research continues to uncover its biological mechanisms and therapeutic potential, this compound may pave the way for innovative treatments that address complex medical conditions with precision and efficacy.
Further studies are needed to fully understand the therapeutic applications of N4-benzylquinazoline-2,4-diamine and to optimize its properties for clinical use. The integration of advanced analytical techniques, such as mass spectrometry and molecular modeling, will be crucial in elucidating its interactions with biological targets. Additionally, the development of drug delivery systems that enhance its bioavailability and reduce side effects will be essential for its translation into therapeutic applications. As the field of medicinal chemistry continues to evolve, compounds like N4-benzylquinazoline-2,4-diamine will play a pivotal role in shaping the future of precision medicine.
Ultimately, the exploration of N4-benzylquinazoline-2,4-diamine underscores the importance of targeted drug design in addressing complex diseases. By leveraging its structural advantages and pharmacological properties, this compound has the potential to contribute significantly to the development of new therapies that improve patient outcomes and enhance the quality of life for individuals affected by various medical conditions.
258514-31-7 (N4-benzylquinazoline-2,4-diamine) Related Products
- 2228410-11-3(tert-butyl N-5-(1-acetylcyclopropyl)-2-chlorophenylcarbamate)
- 55474-41-4(a-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile)
- 2580191-07-5(2-{(tert-butoxy)carbonylamino}-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid)
- 740796-15-0(2-chloro-1-4-(trifluoromethyl)pyridin-3-ylethan-1-one)
- 2640892-27-7(N-[(2,4-Dichlorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine)
- 913841-83-5(L-Alanine, N-[2-(1,1-dimethylethoxy)-2-oxoethyl]-, chloromethyl ester)
- 1020501-87-4(3-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine)
- 1361469-17-1(2-(Aminomethyl)-4-(difluoromethyl)-5-methoxypyridine-3-methanol)
- 1805011-93-1(6-Amino-4-(bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine)
- 2034210-30-3(N-{4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-ylmethyl}thiophene-2-sulfonamide)
